molecular formula C7H8N2O4 B3005338 4-(Methoxycarbonyl)-5-methyl-1H-pyrazole-3-carboxylic acid CAS No. 198135-11-4

4-(Methoxycarbonyl)-5-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B3005338
CAS No.: 198135-11-4
M. Wt: 184.151
InChI Key: NGRRYHBWFLFQBW-UHFFFAOYSA-N
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Description

4-(Methoxycarbonyl)-5-methyl-1H-pyrazole-3-carboxylic acid (CAS: 117860-56-7) is a pyrazole-based heterocyclic compound characterized by a methoxycarbonyl (-COOCH₃) group at position 4, a methyl (-CH₃) group at position 5, and a carboxylic acid (-COOH) group at position 3 of the pyrazole ring. Its molecular formula is C₇H₈N₂O₄, with a molecular weight of 184.15 g/mol .

Properties

IUPAC Name

4-methoxycarbonyl-5-methyl-1H-pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c1-3-4(7(12)13-2)5(6(10)11)9-8-3/h1-2H3,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGRRYHBWFLFQBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C(=O)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

4-(Methoxycarbonyl)-5-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents to remove oxygen or add hydrogen.

    Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Antitumor Activity
Studies have indicated that pyrazole derivatives, including 4-(Methoxycarbonyl)-5-methyl-1H-pyrazole-3-carboxylic acid, exhibit significant antitumor properties. Research has shown that certain pyrazole derivatives can inhibit the proliferation of cancer cells, specifically A549 lung cancer cells, by inducing apoptosis through various mechanisms, including the activation of caspases and disruption of mitochondrial membrane potential .

Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. These compounds may serve as potential therapeutic agents for conditions such as arthritis and other inflammatory diseases .

Analgesic Properties
Some derivatives of pyrazole have demonstrated analgesic effects comparable to traditional pain relievers. For instance, specific studies highlighted that certain pyrazolone derivatives exhibited potent antinociceptive activity in animal models, suggesting their potential as new analgesics .

Agricultural Applications

Fungicides Development
this compound is utilized in the synthesis of fungicides that inhibit succinate dehydrogenase (SDHI). These fungicides are effective against various fungal pathogens affecting crops. The compound serves as an intermediate in the production of several commercial fungicides that target critical agricultural diseases, thereby enhancing crop yield and quality .

Pesticide Formulations
The pyrazole structure is prevalent in pesticide formulations due to its efficacy against a wide range of pests. Compounds derived from pyrazoles are incorporated into various herbicides and insecticides, providing a robust strategy for pest management in agriculture .

Metal-Organic Frameworks (MOFs)

Research has highlighted the role of pyrazole carboxylic acids, including this compound, in the synthesis of metal-organic frameworks (MOFs). These frameworks are significant for their applications in gas storage, catalysis, and drug delivery systems due to their high surface area and tunable porosity . The coordination properties of the carboxylic acid group allow for effective binding with metal ions, facilitating the formation of stable MOFs.

Case Studies and Data Analysis

Application AreaFindingsReferences
Pharmaceuticals Induces apoptosis in A549 cells; potential anti-inflammatory effects
Agriculture Intermediate for SDHI fungicides; effective against crop diseases
MOFs Used in synthesis; enhances properties for gas storage and catalysis

Mechanism of Action

The mechanism of action of 4-(Methoxycarbonyl)-5-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The specific mechanism can vary depending on the application, but it often involves binding to enzymes or receptors, thereby modulating their activity. This modulation can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The following table summarizes key structural analogs and their differentiating features:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
4-(Methoxycarbonyl)-5-methyl-1H-pyrazole-3-carboxylic acid 4-COOCH₃, 5-CH₃, 3-COOH C₇H₈N₂O₄ 184.15 Synthetic intermediate; potential bioactive precursor
1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid 1-(4-OCH₃-C₆H₄), 5-CH₃, 3-COOH C₁₂H₁₂N₂O₃ 232.24 Life science research; structural complexity enhances binding affinity
4-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid 4-Cl, 1-CH₃, 5-COOH C₅H₅ClN₂O₂ 160.56 Intermediate for agrochemicals; halogen enhances stability
5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid 5-OCH₃, 1-CH₃, 3-COOH C₆H₈N₂O₃ 156.14 Antibacterial agent (derivatives show activity against S. aureus)
5-(4-Methylphenyl)-1-quinolin-2-yl-1H-pyrazole-3-carboxylic acid 5-(4-CH₃-C₆H₄), 1-(quinolin-2-yl), 3-COOH C₂₀H₁₅N₃O₂ 329.36 Anticancer research (quinoline moiety enhances DNA intercalation)

Functional Group Impact on Reactivity and Bioactivity

  • Methoxycarbonyl Group (-COOCH₃) : Enhances electron-withdrawing effects, increasing electrophilicity at position 4. This group is less polar than carboxylic acid, improving membrane permeability in drug candidates .
  • Chlorine Substituent (-Cl) : Introduces steric bulk and electronic effects, improving metabolic stability and resistance to oxidation .
  • Quinoline Moiety: Adds aromatic planar structure, facilitating intercalation into DNA or enzyme active sites, relevant in anticancer research .
  • Methoxyphenyl Group (-OCH₃-C₆H₄) : Increases lipophilicity and π-π stacking interactions, enhancing binding to hydrophobic protein pockets .

Biological Activity

4-(Methoxycarbonyl)-5-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound notable for its diverse biological activities. Its unique pyrazole ring structure allows it to engage in various biochemical interactions, making it a subject of interest in medicinal chemistry and pharmacology.

  • IUPAC Name: this compound
  • Molecular Formula: C7H8N2O4
  • Molecular Weight: 172.15 g/mol
  • CAS Number: 198135-11-4

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that compounds within the pyrazole class exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of pyrazole, including those similar to this compound, show effective inhibition against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.09 - 0.54 μM
Escherichia coli0.09 - 0.54 μM
Bacillus cereus0.09 - 0.54 μM
Pseudomonas putida0.09 - 0.54 μM

These findings suggest that the compound may serve as a potential lead in the development of new antimicrobial agents .

Anti-inflammatory Activity

In addition to its antimicrobial effects, compounds similar to this compound have demonstrated anti-inflammatory properties. Research has shown that certain pyrazole derivatives can inhibit various inflammatory pathways, potentially through the modulation of cytokine release or the inhibition of cyclooxygenase enzymes.

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and receptors within the body. This compound is believed to modulate enzyme activity, affecting metabolic pathways related to inflammation and microbial resistance.

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives:

  • Antibacterial Evaluation : A study published in Letters in Organic Chemistry explored the synthesis and antibacterial activity of various pyrazole derivatives, finding that compounds with similar structures to this compound exhibited significant inhibitory effects against common pathogens .
  • Anti-inflammatory Properties : Another research article highlighted the anti-inflammatory effects of pyrazole derivatives, suggesting their potential use in treating inflammatory diseases by inhibiting key inflammatory mediators .
  • Enzyme Inhibition : Research has shown that this compound can act as an enzyme inhibitor, which is crucial for developing drugs targeting specific enzymes involved in disease processes .

Q & A

Q. What are the established synthetic routes for 4-(methoxycarbonyl)-5-methyl-1H-pyrazole-3-carboxylic acid, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation or nucleophilic substitution reactions. For example, pyrazole cores are often functionalized using acid chlorides or anhydrides to introduce the methoxycarbonyl group . Key steps include optimizing solvent systems (e.g., DMF/water mixtures) and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling reactions) to improve regioselectivity and purity . Reaction temperatures (80–120°C) and degassing protocols are critical to avoid side reactions and enhance yields .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers should researchers prioritize?

  • ¹H-NMR : Look for signals corresponding to the methyl group (δ ~2.3 ppm) and the methoxycarbonyl moiety (δ ~3.8 ppm). Aromatic protons in the pyrazole ring appear between δ 6.5–8.0 ppm .
  • IR : Key peaks include C=O stretches (1690–1730 cm⁻¹ for carboxylic acid and ester groups) and N-H stretches (3100–3300 cm⁻¹) .
  • Mass spectrometry : The molecular ion peak (e.g., m/z 184.15 for C₇H₈N₂O₄) and fragmentation patterns confirm molecular weight and functional groups .

Q. How can researchers assess the purity of this compound, and what are common impurities in its synthesis?

Purity is validated via elemental analysis (C, H, N content within ±0.3% of theoretical values) and HPLC with UV detection (≥97% purity threshold) . Common impurities include unreacted intermediates (e.g., methyl pyrazole esters) or byproducts from incomplete cyclization, detectable via TLC or GC-MS .

Advanced Research Questions

Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo studies of pyrazole-3-carboxylic acid derivatives?

Discrepancies often arise from bioavailability differences (e.g., poor solubility or metabolic instability). To address this:

  • Modify substituents (e.g., replacing methyl with trifluoromethyl improves metabolic resistance) .
  • Use prodrug approaches (e.g., ester prodrugs of the carboxylic acid group) to enhance absorption .
  • Validate assays with pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) .

Q. How does the electronic nature of substituents at the 5-methyl position influence biological activity?

Electron-withdrawing groups (e.g., nitro, chloro) at the 5-position enhance anti-inflammatory activity by increasing electrophilicity at the pyrazole core, improving target binding (e.g., COX-2 inhibition) . Conversely, electron-donating groups (e.g., methoxy) may reduce potency but improve solubility . Quantitative structure-activity relationship (QSAR) models can predict optimal substituents .

Q. What computational methods are effective for predicting binding modes of this compound to enzyme targets?

  • Molecular docking : Use software like AutoDock Vina to simulate interactions with active sites (e.g., cyclooxygenase or carbonic anhydrase isoforms) .
  • MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water model) .
  • Free-energy calculations : MM-PBSA/GBSA methods quantify binding affinities and guide lead optimization .

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

Single-crystal X-ray diffraction (SCXRD) definitively assigns tautomeric states. For example, the 1H-pyrazole tautomer is stabilized by intramolecular hydrogen bonding between the carboxylic acid and pyrazole N-H groups . Crystallization in polar solvents (e.g., ethanol/water) yields high-quality crystals for SCXRD .

Methodological Considerations

Q. What are best practices for scaling up synthesis without compromising yield?

  • Use flow chemistry for exothermic reactions (e.g., cyclocondensation steps) to improve heat dissipation .
  • Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
  • Optimize catalyst recycling (e.g., Pd nanoparticles immobilized on silica) to reduce costs .

Q. How do researchers address low NO release in diazeniumdiolate derivatives of this compound?

Low NO release may stem from steric hindrance or poor protonation kinetics. Solutions include:

  • Introducing electron-deficient aryl groups to stabilize the diazeniumdiolate moiety .
  • Co-administering pH-modulating agents (e.g., ascorbic acid) to trigger NO release in physiological conditions .

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